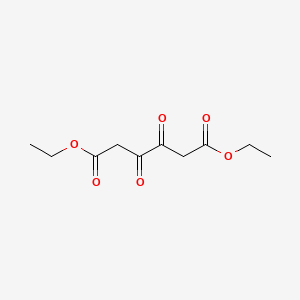
Diethyl ketipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl ketipate can be synthesized through the esterification of 3,4-dioxohexanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the acid and ethanol mixture under reflux conditions with a strong acid such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction conditions are optimized to maintain a balance between reaction rate and product stability.
Chemical Reactions Analysis
Types of Reactions
Diethyl ketipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: The primary products are diols or alcohols.
Substitution: Substituted esters or amides are common products.
Scientific Research Applications
Diethyl ketipate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Utilized in the production of polymers and other materials due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of diethyl ketipate involves its reactivity with various biological and chemical entities. The ester and ketone groups can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Another diethyl ester with similar reactivity but different applications.
Diethyl adipate: Used in polymer production and as a plasticizer.
Diethyl oxalate: Known for its use in organic synthesis and as a reagent.
Uniqueness
Diethyl ketipate is unique due to its dual ketone and ester functionalities, which provide a versatile platform for various chemical reactions and applications. Its structure allows for multiple points of reactivity, making it a valuable compound in synthetic chemistry and industrial processes.
Properties
CAS No. |
3249-69-2 |
|---|---|
Molecular Formula |
C10H14O6 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
diethyl 3,4-dioxohexanedioate |
InChI |
InChI=1S/C10H14O6/c1-3-15-9(13)5-7(11)8(12)6-10(14)16-4-2/h3-6H2,1-2H3 |
InChI Key |
RMJADBFOZDJRAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C(=O)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12804985.png)


